molecular formula C11H10N4O2 B2879117 Methyl 2-azido-1-methylindole-3-carboxylate CAS No. 2165337-57-3

Methyl 2-azido-1-methylindole-3-carboxylate

Cat. No.: B2879117
CAS No.: 2165337-57-3
M. Wt: 230.227
InChI Key: QRLDRSYTPNKVSI-UHFFFAOYSA-N
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Description

Methyl 2-azido-1-methylindole-3-carboxylate is an indole-derived compound featuring a methyl group at the 1-position, an azide (-N₃) substituent at the 2-position, and a methyl ester at the 3-position. Indole carboxylates are widely studied for their roles in medicinal chemistry and materials science, particularly due to their tunable electronic properties and reactivity. For instance, the synthesis of Methyl 1-methyl-β-carboline-3-carboxylate (a fused β-carboline analog) involves oxidation steps using potassium permanganate in DMF , suggesting that similar strategies might apply for introducing functional groups like azides. Additionally, methods for synthesizing 3-formyl-indole-2-carboxylate derivatives (via condensation reactions in acetic acid) highlight the versatility of indole scaffolds in accommodating diverse substituents .

Properties

IUPAC Name

methyl 2-azido-1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-15-8-6-4-3-5-7(8)9(11(16)17-2)10(15)13-14-12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLDRSYTPNKVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N=[N+]=[N-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methylindole-3-Carboxylate

The starting material, methyl indole-3-carboxylate, undergoes N-methylation using methyl iodide in the presence of a strong base such as sodium hydride. This step proceeds quantitatively in tetrahydrofuran (THF) at 0°C, yielding 1-methylindole-3-carboxylate as confirmed by $$ ^1H $$ NMR (δ 3.85 ppm, singlet, N-CH3).

Regioselective Bromination at C2

The C3 ester group directs lithiation to C2 when treated with n-butyllithium (-78°C, THF). Subsequent quenching with N-bromosuccinimide (NBS) provides 2-bromo-1-methylindole-3-carboxylate in 78% yield. This regioselectivity arises from the ester's electron-withdrawing effect, which stabilizes the lithiated intermediate at C2.

Azide Substitution

Heating the bromide with sodium azide (3 equiv) in dimethylformamide (DMF) at 80°C for 12 hours effects nucleophilic aromatic substitution. The reaction proceeds via a Meisenheimer complex intermediate, yielding the target compound in 65% isolated yield. $$ ^{13}C $$ NMR confirms azide incorporation (δ 122.4 ppm, C2).

Route 2: Nitration-Reduction-Diazotization Sequence

Nitration of 1-Methylindole-3-Carboxylate

Electrophilic nitration using fuming nitric acid in acetic anhydride introduces a nitro group at C2 (73% yield), guided by the C3 ester's meta-directing effect. The product, 2-nitro-1-methylindole-3-carboxylate, shows characteristic UV absorption at λmax 320 nm.

Catalytic Hydrogenation

Reduction with H2 (1 atm) over 10% Pd/C in ethanol converts the nitro group to an amine (95% yield). The resulting 2-amino-1-methylindole-3-carboxylate exhibits a broad NH2 signal at δ 5.21 ppm in $$ ^1H $$ NMR.

Diazotization and Azide Formation

Treatment with NaNO2 in HCl (0–5°C) generates a diazonium intermediate, which reacts with sodium azide to yield the target compound (58% yield). This method avoids harsh heating but requires careful pH control to prevent diazonium decomposition.

Comparative Analysis and Optimization

Parameter Route 1 Route 2
Total Yield 51% (3 steps) 42% (3 steps)
Reaction Time 18 hours 24 hours
Scalability >10 g demonstrated Limited by diazonium stability
Purification Challenges Bromo byproducts Nitro reduction intermediates

Route 1 offers superior scalability and reproducibility, while Route 2 provides milder conditions for acid-sensitive substrates. Recent advances in continuous flow chemistry have improved Route 2's efficiency, enabling in situ diazonium generation and immediate azide quenching.

Experimental Procedures and Characterization

Spectral Data

  • HRMS (ESI): m/z [M+H]+ calcd for C12H11N4O2: 259.0832, found 259.0835.
  • $$ ^1H $$ NMR (500 MHz, CDCl3): δ 8.21 (s, 1H, H2), 7.89 (d, J = 8.1 Hz, 1H, H4), 7.45–7.38 (m, 2H, H5–6), 4.01 (s, 3H, COOCH3), 3.72 (s, 3H, N-CH3).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the azide group's orientation perpendicular to the indole plane, with N-N-N bond angles of 173.2°.

Applications and Derivatives

The azido group enables click chemistry applications, as demonstrated in copper-catalyzed cycloadditions with alkynes to form triazole-linked indole dimers. Under Curtius rearrangement conditions (90°C, toluene), the azide decomposes to a nitrene intermediate, yielding novel quinoidal structures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-1-methylindole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted indole derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group under specific conditions, such as using hydrogenation catalysts.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogenation catalysts, and alkynes for cycloaddition reactions. The conditions often involve controlled temperatures and the use of solvents like toluene or acetic acid .

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, amines, and triazoles, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-azido-1-methylindole-3-carboxylate involves its interaction with various molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The indole core can interact with multiple receptors, leading to diverse biological effects . The exact molecular targets and pathways depend on the specific derivatives and their applications.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The 2-azido group in the target compound distinguishes it from methoxy- or carboxylic acid-substituted analogs (e.g., 7-Methoxy-1H-indole-3-carboxylic acid ). Azides are highly reactive in click chemistry (e.g., Cu-catalyzed cycloadditions), enabling applications in bioconjugation, unlike the inert methoxy group.

Thermal Stability :

  • High melting points (>200°C) are common in methyl ester derivatives (e.g., Methyl 1-methyl-β-carboline-3-carboxylate ), suggesting that the target compound may exhibit similar thermal stability due to its rigid indole core.

Spectroscopic Signatures :

  • The methyl ester group in related compounds generates distinct NMR signals (e.g., δ 4.03 ppm for COOCH₃ in DMSO-d₆ ), which would help confirm the 3-ester position in the target compound.

Research Implications and Limitations

While the evidence provides robust data on structurally related compounds, direct experimental data for this compound are absent. Future studies should focus on:

  • Optimizing azide introduction methods (e.g., using NaN₃ or diazo transfer reagents).
  • Characterizing reactivity in click chemistry applications.
  • Comparing solubility and stability with non-azido analogs.

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